Regioisomeric Control: 1,3-Disubstitution vs. 1,2-Disubstitution for mGluR4 PAM Scaffolds
The biological activity of the cyclohexane carboxamide scaffold is strictly dependent on substitution pattern. The 1,2-disubstituted analog (2-carbamoylcyclohexane-1-carboxylic acid derivative VU0155041) is a potent and selective positive allosteric modulator (PAM) of mGluR4, with an EC50 of 693–798 nM . In contrast, the 3-carbamoyl compound explored here has no reported mGluR4 activity, confirming that the 1,3-substitution pattern is incompatible with this specific pharmacophore but may be essential for alternative targets, such as those in the LPA antagonist family [1].
| Evidence Dimension | Positional Isomer Activity (mGluR4 PAM) |
|---|---|
| Target Compound Data | No mGluR4 PAM activity reported |
| Comparator Or Baseline | 2-carbamoyl derivative (VU0155041): EC50 = 693 nM (rat mGluR4) / 798 nM (human mGluR4) |
| Quantified Difference | Loss of mGluR4 activity for the 3-substituted isomer |
| Conditions | In vitro pharmacology on mGluR4-expressing cells |
Why This Matters
This demonstrates that the 1,3-substitution pattern redirects biological activity away from the mGluR4 target, making this compound a distinct starting point for programs targeting other receptors, such as lysophosphatidic acid (LPA) receptors, where 1,3-carbamoyl cyclohexyl acids are patented.
- [1] Shi, Y., Cheng, P.T.W., Wang, Y., et al. (2025). Triazole N-linked carbamoyl cyclohexyl acids as LPA antagonists. US Patent 12,424,202 (Bristol-Myers Squibb). View Source
